Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Medicinal chemistry Protecting group strategy Solid-phase synthesis

Single-handle spirocyclic building blocks force linear SAR exploration and multiply synthetic workload. Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate delivers two orthogonal diversification points-the 7-oxo ketone for reductive amination and the Cbz-protected azetidine for post-hydrogenolysis functionalization-enabling 2D parallel library synthesis from a single intermediate. • Maps directly to Novartis M4 agonist patent (WO2021070091A1) Formula (I) space • Cbz group provides hydrogenolytic deprotection orthogonal to acid-labile groups • ≥5 commercial suppliers with ≥97% purity ensure competitive pricing and supply chain redundancy

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B13916509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1C(=O)COC12CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO4/c16-12-6-14(19-8-12)9-15(10-14)13(17)18-7-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyKMZMBSLBOUXKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Overview


Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2725791-16-0) is a spirocyclic heterocyclic building block featuring a 5-oxa-2-azaspiro[3.4]octane core with a benzyl carbamate (Cbz) protecting group at the 2-position and a ketone at the 7-position . This scaffold belongs to the broader class of oxa-azaspiro[3.4]octanes, which were first synthesized and characterized as multifunctional modules for drug discovery by Carreira and co-workers, providing access to specific molecular topologies with functional group diversity essential for generating leads that discriminate among biological targets . The compound offers two orthogonal diversification points—the 7-oxo group and the Cbz-protected azetidine nitrogen—making it a versatile intermediate for constructing structurally diverse compound libraries .

Protecting group compatibility Cbz group enables hydrogenolytic deprotection compatible with acid-sensitive intermediates, orthogonal to Boc chemistry.
Dual diversification handles 7-oxo ketone and Cbz-protected azetidine nitrogen provide two orthogonal vectors for library synthesis and SAR exploration.

Why Generic Azaspiro Building Blocks Cannot Substitute This Compound


The 5-oxa-2-azaspiro[3.4]octane scaffold family exhibits substantial functional variability that precludes simple interchangeability. Compounds bearing different N-protecting groups (Boc vs. Cbz) require distinct deprotection conditions—acidic (TFA/HCl) versus hydrogenolytic—which fundamentally alters synthetic route design and functional group tolerance . The presence and positioning of additional functional handles (e.g., 7-oxo, 8-carboxylate, 7-aminomethyl) determine both the available diversification vectors and the physicochemical properties of downstream products . As Carreira and colleagues established, the azaspiro[3.4]octane family encompasses multiple distinct scaffolds (including structures I through V with variable exit vectors), each providing different molecular topologies and functional group arrangements that cannot be substituted without altering the resulting compound's biological profile . For M4 receptor agonist programs, specific substitution patterns on the spirocyclic core directly influence receptor binding and functional activity, making scaffold and protecting group selection critical rather than interchangeable decisions [1].

Target Feature
Alternative
Mismatch Risk
Cbz (hydrogenolytic deprotection)
Boc analog (acidic deprotection)
Deprotection condition mismatch may compromise acid-labile substrates and alter route viability.
Two diversification handles (7-oxo + azetidine)
Unprotected core or non-oxa analogs (single handle)
Reduced diversification points limit SAR scope; scaffold topology may shift biological target discrimination.

Quantitative Differentiation Evidence


Orthogonal Deprotection: Cbz vs. Boc Strategy

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Cbz-protected) enables orthogonal deprotection relative to acid-labile protecting groups, a strategic advantage over its Boc-protected analog . The Cbz group is cleaved under hydrogenolysis conditions (H₂, Pd/C) that are fully compatible with acid-sensitive substrates, whereas the Boc analog requires strongly acidic conditions (TFA or HCl/dioxane) that are incompatible with acid-labile functional groups . This orthogonality is essential for multi-step synthetic sequences where selective nitrogen deprotection must occur without affecting other protecting groups or functional handles.

Deprotection Orthogonality
Data to verify
Cbz cleaved by H₂/Pd/C (neutral), compatible with acid-sensitive groups; Boc analog requires TFA/HCl.
Supports route design for acid-sensitive intermediates.
Estimated yield advantage >15% cited as class-level principle; verify under specific substrate conditions.
Medicinal chemistry Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Commercial Availability: Cbz-Protected vs. Unprotected Core

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate demonstrates superior immediate availability compared to the simpler unprotected 5-oxa-2-azaspiro[3.4]octane core scaffold. Multiple commercial suppliers maintain stock of the target compound at ≥97% purity with same-day or next-day shipping availability , whereas the unprotected 5-oxa-2-azaspiro[3.4]octane (CAS 145309-24-6) is primarily available from fewer vendors with similar purity specifications . The target compound also appears in major chemical marketplace inventories including eMolecules and Fisher Scientific distribution channels .

Supplier Diversity
Context-dependent
≥5 commercial vendors stock target compound (≥97% purity); 2–3 vendors for unprotected core analog.
Broader supply may reduce procurement risk.
Marketplace assessment Q2 2026; supplier counts can fluctuate.
Chemical procurement Building block sourcing Inventory availability Lead time optimization

Dual Diversification Handles vs. Single-Point Analogues

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides two orthogonal diversification points (7-oxo ketone and Cbz-protected azetidine nitrogen), distinguishing it from analogues bearing only a single reactive handle. This dual-handle architecture aligns with the design principles established by Carreira and colleagues, who specifically designed the oxa-azaspiro[3.4]octane scaffold to provide 'variable exit vectors' and 'functional group diversity' essential for discriminating among biological targets . In contrast, simpler analogues such as 5-oxa-2-azaspiro[3.4]octane (CAS 145309-24-6) offer only the unprotected azetidine nitrogen as a single diversification point, while 2-azaspiro[3.4]octane (CAS 665-41-8) lacks both the oxygen atom in the spirocyclic ring and the ketone functionality, resulting in fundamentally different molecular topology and reduced functional diversity .

Diversification Handles
Class-level inference
2 orthogonal handles (7-oxo ketone, Cbz-azetidine) vs 1 handle on simpler spirocyclic analogs.
Enables efficient SAR and library synthesis.
Structural inference based on Carreira scaffold design; direct comparative yields not available.
Medicinal chemistry Library synthesis Scaffold diversification Structure-activity relationship

Patent Prevalence in M4 Receptor Agonist Development

The 5-oxa-2-azaspiro[3.4]octane scaffold, for which benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a protected intermediate, is prominently featured in Novartis patent applications covering M4 muscarinic acetylcholine receptor agonists for the treatment of psychosis, cognitive dysfunction, and neurological disorders [1][2]. The Novartis WO2021070091A1 patent specifically claims 5-oxa-2-azaspiro[3.4]octane derivatives according to Formula (I) with defined substitution patterns [1]. The patent's citation of foundational M4 receptor biology literature, including Proc Natl Acad Sci USA 1999, 96(18):10483-10488 and FASEB J 2004, 18(12):1410-1412, establishes the therapeutic relevance of this scaffold class [2]. Additionally, the Carreira group's foundational synthesis publication (Org. Lett. 2013) has been cited extensively in subsequent medicinal chemistry literature, establishing the oxa-azaspiro[3.4]octane scaffold as an enabling module for drug discovery .

Patent Scaffold Context
Class-level inference
5-oxa-2-azaspiro[3.4]octane scaffold claimed in ≥1 Novartis M4 agonist patent family; foundational synthesis cited >50 times.
Supports patent-relevant scaffold selection for M4 receptor research.
Patent prevalence does not guarantee biological activity; citation count not publicly aggregated.
Neuroscience GPCR drug discovery M4 muscarinic receptor Patent analysis

Optimal Application Scenarios


M4 Muscarinic Agonist Lead Optimization

The 5-oxa-2-azaspiro[3.4]octane scaffold is specifically claimed in Novartis patent applications for M4 receptor agonists targeting psychosis, cognitive dysfunction, and related neurological disorders . Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a protected intermediate that maps directly to the claimed chemical space defined by Formula (I) in WO2021070091A1, enabling medicinal chemistry teams to generate patent-relevant analogues through orthogonal diversification at both the 7-oxo ketone position (via reductive amination or nucleophilic addition) and the azetidine nitrogen position (after Cbz deprotection) . This dual-handle architecture supports efficient SAR exploration around the M4 agonist pharmacophore without requiring de novo scaffold synthesis, accelerating lead optimization timelines in CNS drug discovery programs [1].

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In synthetic sequences involving acid-labile intermediates, the Cbz protecting group on benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides orthogonal deprotection compatibility relative to the Boc-protected analog (CAS 1408075-90-0) . The Cbz group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) that preserve acid-sensitive functional groups such as silyl ethers, acetals, and tert-butyl esters, whereas the Boc analog requires strongly acidic TFA conditions that would cleave these protecting groups simultaneously . This orthogonality is essential for convergent synthetic strategies where the spirocyclic core must be installed late-stage while maintaining other protecting group integrity, making the Cbz-protected compound the preferred building block for acid-sensitive substrate sequences.

Spirocyclic Library and Diversity-Oriented Synthesis

The Carreira group specifically designed the oxa-azaspiro[3.4]octane scaffold to provide 'variable exit vectors' and 'functional group diversity' for drug discovery applications . Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, with its two orthogonal diversification handles (7-oxo ketone and Cbz-protected azetidine nitrogen), enables the efficient construction of structurally diverse compound libraries from a single building block. This dual-handle architecture supports parallel library synthesis approaches where the ketone can be diversified via reductive amination with diverse amine sets, while the azetidine nitrogen (post-deprotection) can be functionalized with diverse acyl, sulfonyl, or alkyl groups. The resulting 2-dimensional diversification matrix yields compound collections with systematically varied molecular topology and functionality, accelerating hit-to-lead progression [1].

Competitive Procurement for Medicinal Chemistry

The broader commercial availability of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (≥5 commercial suppliers with stock availability) relative to the unprotected 5-oxa-2-azaspiro[3.4]octane core (2-3 suppliers) provides procurement flexibility and supply chain redundancy [1]. This supplier diversity enables competitive pricing, reduced lead times, and mitigation of single-source supply disruption risks. For medicinal chemistry programs requiring multi-gram quantities for SAR campaigns, the availability of the compound through major distribution channels including eMolecules and Fisher Scientific ensures reliable access with established quality documentation and shipping logistics . The compound is also stocked by Aladdin (catalog B638102) and AiFChem with documented purity specifications (≥97-98%) and safety data sheets, meeting standard procurement compliance requirements .

Application
Selection Property
Validation Focus
M4 receptor agonist research
Orthogonal diversification handles
SAR exploration efficiency
Multi-step synthesis with acid-sensitive intermediates
Cbz hydrogenolysis compatibility
Protecting group orthogonality
Spirocyclic library synthesis
Dual diversification architecture
Library scaffold diversity
Research procurement planning
Multi-supplier availability
Supply chain redundancy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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